2-Amino-3-(m-tolyl)propanoic acid
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Overview
Description
2-Amino-3-(m-tolyl)propanoic acid, also known as 3-methylphenylalanine, is an amino acid derivative with the molecular formula C10H13NO2. This compound is a phenylalanine derivative where the phenyl group is substituted with a methyl group at the meta position. It is a white to off-white solid that is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(m-tolyl)propanoic acid typically involves the use of starting materials such as 3-methylbenzaldehyde and glycine. One common synthetic route includes the Strecker synthesis, where 3-methylbenzaldehyde reacts with ammonium chloride and potassium cyanide to form the corresponding aminonitrile, which is then hydrolyzed to yield the desired amino acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using similar routes as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(m-tolyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring yields nitro derivatives, while reduction of the carboxyl group forms alcohols or aldehydes.
Scientific Research Applications
2-Amino-3-(m-tolyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a substrate for studying enzyme kinetics and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-Amino-3-(m-tolyl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it can be incorporated into peptides and proteins, influencing their structure and function. It may also act as a ligand for certain receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
2-Amino-3-(m-tolyl)propanoic acid can be compared with other similar compounds such as:
Phenylalanine: The parent compound without the methyl substitution.
Tyrosine: A phenylalanine derivative with a hydroxyl group at the para position.
Tryptophan: An indole derivative with a similar amino acid structure.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The meta-methyl group can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific research applications .
Properties
IUPAC Name |
2-amino-3-(3-methylphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRBSTONIYRNRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5472-70-8, 2283-42-3 |
Source
|
Record name | 3-Methylphenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5472-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5472-70-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29447 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC14793 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14793 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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